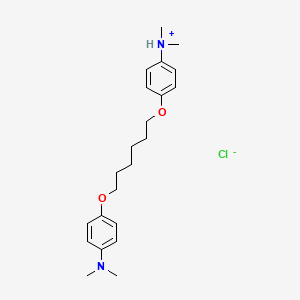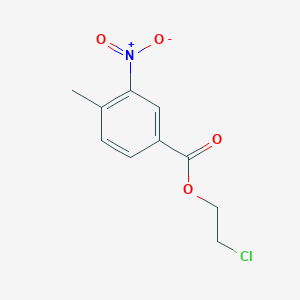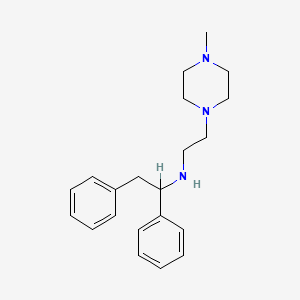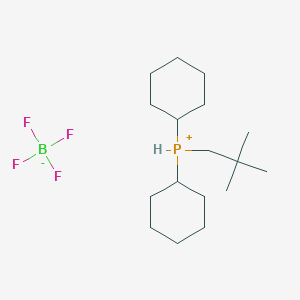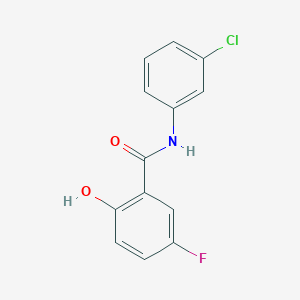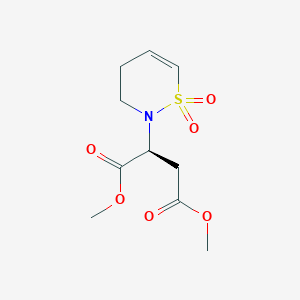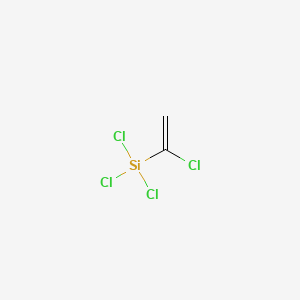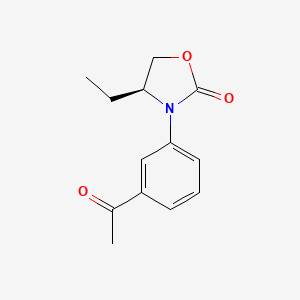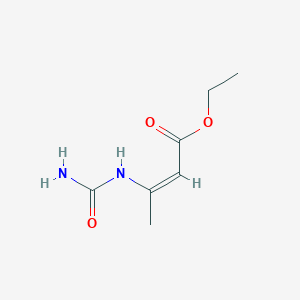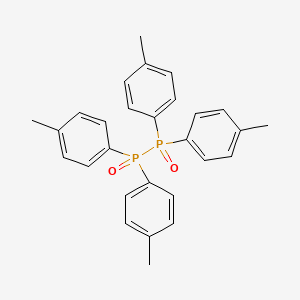![molecular formula C17H26O12 B13752389 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci) CAS No. 5463-69-4](/img/structure/B13752389.png)
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) is a complex organic compound with the molecular formula C15H24O5 It is characterized by its unique structure, which includes a dioxepane ring and multiple acetyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) typically involves the reaction of dioxepane derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where acetyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in creating biocompatible materials for medical implants.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) exerts its effects involves its ability to undergo various chemical transformations. These transformations can interact with molecular targets such as enzymes or receptors, leading to desired biological or chemical outcomes. The pathways involved may include hydrolysis, oxidation, or reduction, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxepane-4,7-dimethanol: Lacks the acetyloxy groups, making it less reactive in certain chemical reactions.
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(methoxy)methoxy]: Similar structure but with methoxy groups instead of acetyloxy groups, leading to different reactivity and applications.
Uniqueness
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) is unique due to its multiple acetyloxy groups, which enhance its reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of advanced materials and chemical processes .
Propiedades
Número CAS |
5463-69-4 |
|---|---|
Fórmula molecular |
C17H26O12 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
[5,6-bis(acetyloxymethoxy)-7-(acetyloxymethyl)-1,3-dioxepan-4-yl]methyl acetate |
InChI |
InChI=1S/C17H26O12/c1-10(18)22-5-14-16(28-7-24-12(3)20)17(29-8-25-13(4)21)15(27-9-26-14)6-23-11(2)19/h14-17H,5-9H2,1-4H3 |
Clave InChI |
MAZKRBGBNOYUSO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(OCO1)COC(=O)C)OCOC(=O)C)OCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


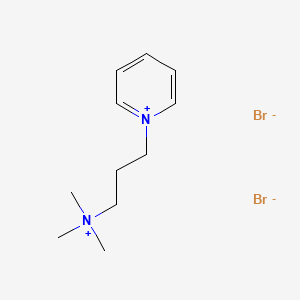
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
